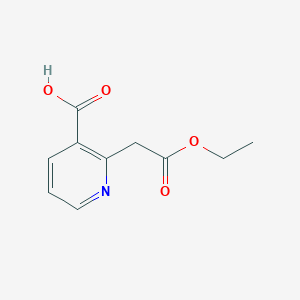

2-(2-Ethoxy-2-oxoethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWYQJVDTXVUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377124 | |

| Record name | 2-(2-ethoxy-2-oxoethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35969-51-8 | |

| Record name | 2-(2-ethoxy-2-oxoethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Ethoxy-2-oxoethyl)nicotinic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid

Introduction

This compound, a pyridine derivative with both a carboxylic acid and an ethyl ester functional group, serves as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its structural framework is a versatile scaffold for the synthesis of a wide array of more complex heterocyclic compounds. The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable building block for creating novel therapeutic agents, including potential anti-inflammatory drugs and kinase inhibitors.[1][2]

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. It is intended for researchers and scientists, offering not only a step-by-step protocol but also in-depth mechanistic insights and the scientific rationale behind key experimental choices.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (1) involves two primary disconnections. The first disconnection is the selective hydrolysis of a diester precursor, diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate (2). This intermediate can be conceptually simplified by a C-C bond disconnection, which points to a nucleophilic aromatic substitution (SNAr) reaction. This key step involves the reaction of a malonate enolate nucleophile (4) with an electrophilic pyridine ring, specifically ethyl 2-chloronicotinate (3). Ethyl 2-chloronicotinate itself is readily prepared from the commercially available 2-chloronicotinic acid.[3]

Caption: Retrosynthetic pathway for this compound.

Key Synthetic Pathway & Mechanistic Insights

The most practical forward synthesis follows the pathway identified in the retrosynthetic analysis. It is a three-step process starting from 2-chloronicotinic acid.

Step 1: Esterification of 2-Chloronicotinic Acid

The initial step is the conversion of 2-chloronicotinic acid to its corresponding ethyl ester, ethyl 2-chloronicotinate. This is a standard Fischer esterification, typically catalyzed by a strong acid like sulfuric acid in excess ethanol, which also serves as the solvent.[3] The reaction is driven to completion by removing the water formed, often by refluxing the mixture.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the crucial C-C bond-forming step. The α-proton of diethyl malonate is acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide (NaOEt), to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electron-deficient pyridine ring of ethyl 2-chloronicotinate at the C2 position. The pyridine nitrogen and the ester group at C3 withdraw electron density from the ring, making the C2 position susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which subsequently rearomatizes by expelling the chloride leaving group.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Step 3: Selective Saponification

The final step is the selective hydrolysis of one of the malonate ester groups to yield the target carboxylic acid. Achieving selectivity is critical. Hydrolysis under controlled conditions—using a stoichiometric amount of a base (e.g., one equivalent of KOH) in an alcohol/water solvent system at room temperature or slightly elevated temperatures—can favor the formation of the mono-acid. The two malonate esters are chemically equivalent, so the reaction relies on statistical probability and careful control of reagents to prevent complete hydrolysis to the diacid or hydrolysis of the more sterically hindered nicotinate ester. The reaction is quenched by acidification, which protonates the carboxylate to precipitate the final product. A similar selective hydrolysis has been demonstrated in related nicotinoylmalonate systems.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloronicotinate [3]

-

Reagents & Equipment: 2-chloronicotinic acid, absolute ethanol, concentrated sulfuric acid, round-bottom flask, reflux condenser, heating mantle.

-

Procedure: a. Suspend 2-chloronicotinic acid (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of acid). b. Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol). c. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC. d. After completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-chloronicotinate as an oil.

Protocol 2: Synthesis of Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate

-

Reagents & Equipment: Diethyl malonate, sodium ethoxide (or sodium metal and absolute ethanol), ethyl 2-chloronicotinate, anhydrous DMF or THF, round-bottom flask, nitrogen atmosphere setup.

-

Procedure: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous DMF. Alternatively, prepare sodium ethoxide in situ by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol. b. Add diethyl malonate (1.2 equivalents) dropwise to the base solution at 0 °C and stir for 30 minutes to form the enolate. c. Add a solution of ethyl 2-chloronicotinate (1 equivalent) in anhydrous DMF dropwise to the enolate solution. d. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours, monitoring by TLC. e. Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain the pure tri-ester.

Protocol 3: Selective Hydrolysis to this compound

-

Reagents & Equipment: Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate, potassium hydroxide (KOH), ethanol, water, round-bottom flask, magnetic stirrer.

-

Procedure: a. Dissolve the tri-ester (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v). b. Add a solution of KOH (1.05 equivalents) in water dropwise while stirring at room temperature. c. Stir the mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC. d. Once the reaction is complete, remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1M HCl. g. A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from an appropriate solvent like ethanol/water may be performed for further purification.

Characterization and Quality Control

The final product should be a white solid. Proper characterization is essential to confirm its identity and purity.

| Property | Value | Source |

| CAS Number | 35969-51-8 | [4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [5] |

| Molecular Weight | 209.20 g/mol | [5] |

| Appearance | White Crystalline Solid | - |

| Melting Point | 134-136 °C | [5] |

| ¹H NMR (Predicted) | δ ~8.6 (m, 1H, Py-H6), ~8.2 (m, 1H, Py-H4), ~7.4 (m, 1H, Py-H5), 4.1-4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂COOEt), 1.2-1.4 (t, 3H, -OCH₂CH₃) | Based on similar structures[3][6][7] |

| ¹³C NMR (Predicted) | δ ~171 (Ester C=O), ~168 (Acid C=O), ~155 (Py C2), ~152 (Py C6), ~139 (Py C4), ~135 (Py C3), ~124 (Py C5), ~61 (-OCH₂), ~40 (-CH₂-), ~14 (-CH₃) | Based on similar structures[6][7] |

Safety Considerations

-

Sodium metal/Sodium ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere and use appropriate PPE (gloves, safety glasses, lab coat).

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle in a fume hood with extreme care.

-

Chlorinated Pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.

-

Solvents (DMF, Ethanol, Ethyl Acetate): Flammable and may have associated health risks. Handle in a well-ventilated area, preferably a fume hood.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions, including esterification, nucleophilic aromatic substitution, and selective hydrolysis. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the selective saponification step, to achieve the desired mono-acid product. This versatile building block provides a valuable entry point for the development of novel heterocyclic compounds with significant potential in the pharmaceutical industry.

References

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. Available at: [Link]

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. Available at: [Link]

-

Nicotinic Acid at BMRB (bmse000104). Biological Magnetic Resonance Bank. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available at: [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]

-

Synthesis of Novel H1 Antihistamines. Scribd. Available at: [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Available at: [Link]

-

Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]

-

Ch21: Malonic esters. University of Calgary. Available at: [Link]

Sources

physicochemical properties of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid

Abstract: This technical guide provides a comprehensive overview of the core (CAS No: 35969-51-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, core physical properties, solubility, and structural characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key parameters such as melting point, aqueous solubility, and pKa, underpinned by the principles of scientific integrity and reproducibility. The guide aims to serve as a foundational resource for laboratory investigation and application of this compound.

Chemical Identity and Structure

This compound is a derivative of nicotinic acid, featuring an ethoxy-2-oxoethyl substituent at the 2-position of the pyridine ring. This structural modification, combining a carboxylic acid and an ethyl ester, imparts specific chemical characteristics crucial for its application and behavior in biological and chemical systems. Its unique structure suggests potential as a scaffold or intermediate in the synthesis of more complex molecules.[1]

The fundamental identifiers and structural details are summarized below.

-

IUPAC Name: this compound[2]

-

CAS Number: 35969-51-8[3]

-

Molecular Weight: 209.20 g/mol [3]

-

InChI Key: HWWYQJVDTXVUMB-UHFFFAOYSA-N[4]

-

InChI: InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14)[4]

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior, guiding experimental design, and ensuring proper handling and storage. The table below summarizes the key reported properties for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 209.20 g/mol | [3] |

| Melting Point | 134-136°C | [4] |

| Boiling Point | 345.3°C at 760 mmHg | [4] |

| Appearance | Data not available; likely a solid at room temperature based on melting point. | |

| Purity | ≥97% (as specified by commercial suppliers) | [4] |

| Predicted XlogP | 0.6 | [5] |

Solubility Profile

The solubility of a compound in various solvents is a determining factor for its utility in synthesis, formulation, and biological assays. While comprehensive solubility data for this compound is not extensively published, its parent compound, nicotinic acid, is soluble in water and slightly soluble in ethanol.[6] The presence of the ethyl ester group in this compound would be expected to increase its lipophilicity compared to nicotinic acid, potentially altering its solubility profile.

For practical applications, solubility should be empirically determined in relevant solvent systems. A standard protocol for aqueous solubility determination is provided in Section 6.2.

Acidity and Lipophilicity (pKa and LogP)

Acidity (pKa): The molecule possesses two ionizable centers: the carboxylic acid on the pyridine ring and the pyridine nitrogen itself. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. For the parent compound, nicotinic acid, two pKa values are reported: 2.0 and 4.85.[7] The pKa of the carboxylic acid function in this compound is expected to be in a similar range, influencing its charge state at different physiological pH values. This is a critical parameter for predicting absorption and distribution in biological systems. A protocol for its experimental determination is outlined in Section 6.3.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. A predicted XlogP value for this compound is 0.6.[5] This value suggests a relatively balanced hydrophilic-lipophilic character.

Spectral Analysis

Structural elucidation and purity assessment rely heavily on spectroscopic methods. Commercial suppliers of this compound indicate the availability of the following spectral data, which are fundamental for identity confirmation:[4]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework and the presence of distinct functional groups (ethyl ester, pyridine ring, carboxylic acid).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and the purity of the sample.

Experimental Protocols

The following protocols describe standard, validated methods for determining key physicochemical properties. These are designed to be self-validating and provide a robust framework for laboratory assessment.

Protocol: Determination of Melting Point

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates high purity.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15°C below the expected melting point (134°C).[4]

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

-

Reporting: Report the result as a melting range (e.g., 134-136°C).

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid-state compound and the solution.

Caption: Workflow for Shake-Flask Solubility Measurement.

Methodology:

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

-

Sample Addition: Add an excess amount of this compound to a known volume of the buffer in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period is crucial to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.

-

Reporting: Express the solubility in units of mg/mL or µg/mL.

Protocol: Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups by measuring pH changes upon the addition of a titrant.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.5-2.0) using a strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

-

Titration: While continuously stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point for each ionizable group. The equivalence points are identified as the points of maximum slope on the titration curve (or the peaks in the first derivative plot).

Storage and Stability

Proper storage is essential to maintain the integrity of the compound. Based on supplier recommendations, this compound should be stored in a sealed container in a dry place, with long-term storage recommended at 2-8°C.[3][4]

Conclusion

This compound is a nicotinic acid derivative with well-defined physical properties, including a melting point of 134-136°C and a molecular weight of 209.20 g/mol .[3][4] Its structure, containing both a carboxylic acid and an ethyl ester, suggests a balanced lipophilicity and multiple sites for chemical modification. While extensive experimental data on properties like solubility and pKa are not widely published, the standardized protocols provided in this guide offer a robust framework for their determination. This document serves as a critical resource for scientists, enabling informed experimental design and facilitating further research into the applications of this compound.

References

-

P&S Chemicals. Product information, this compound. Available at: [Link]

-

ResearchGate. Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). Available at: [Link]

-

ChemSynthesis. ethyl 2,6-diamino-5-(2-ethoxy-2-oxoethyl)nicotinate. Available at: [Link]

-

PubChem. 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid. Available at: [Link]

-

Thermo Scientific Chemicals. Nicotinic acid, 99%. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

-

SpectraBase. Nicotinic acid. Available at: [Link]

-

PubChem. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450. Available at: [Link]

-

Wikipedia. Nicotinic acid. Available at: [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available at: [Link]

-

ScienceDirect. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Available at: [Link]

-

Journal of Emerging Technologies and Innovative Research. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]

-

PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Available at: [Link]

-

ChemSynthesis. ethyl 1-(2-ethoxy-2-oxoethyl)-3-piperidinecarboxylate. Available at: [Link]

-

PubChemLite. 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid (C10H11NO4). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pschemicals.com [pschemicals.com]

- 3. 35969-51-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound,35969-51-8-Amadis Chemical [amadischem.com]

- 5. PubChemLite - 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid (C10H11NO4) [pubchemlite.lcsb.uni.lu]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid: A Key Building Block in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid, a pivotal heterocyclic building block for researchers, scientists, and professionals in the field of drug development. This document delves into the compound's core identifiers, physicochemical properties, synthesis, reactivity, and its burgeoning role in the synthesis of advanced pharmaceutical agents.

Core Identification and Chemical Profile

This compound, a disubstituted pyridine derivative, is a valuable intermediate in organic synthesis. Its unique structure, featuring both a carboxylic acid and an ester functional group, offers versatile reactivity for the construction of more complex molecular architectures.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 35969-51-8 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 2-(2-Ethoxy-2-oxoethyl)pyridine-3-carboxylic acid |

| Synonyms | Ethyl 3-carboxypyridin-2-ylacetate, 2-(Carboxymethyl)nicotinic acid 2-ethyl ester |

| MDL Number | MFCD00663817 |

| PubChem CID | 2763733 |

| InChI | InChI=1S/C10H11NO4/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3,(H,13,14) |

| InChIKey | HWWYQJVDTXVUMB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(C=CC=N1)C(=O)O |

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 134-136 °C | |

| Boiling Point | 345.3 °C at 760 mmHg | |

| Appearance | White to off-white solid | General Supplier Information |

| Storage | Store at 2-8°C for long-term stability |

While detailed, experimentally verified spectral data remains proprietary to commercial suppliers, typical spectral features can be predicted based on the structure and data for analogous nicotinic acid derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and distinct aromatic protons of the pyridine ring.

-

¹³C NMR: The carbon NMR would display resonances for the two carbonyl carbons (acid and ester), the carbons of the pyridine ring, the methylene carbon, and the two carbons of the ethyl group.

-

FTIR: The infrared spectrum will be characterized by strong carbonyl stretching bands for the carboxylic acid and the ester, as well as aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific industrial synthesis protocols are proprietary, a general synthetic approach can be outlined based on established organic chemistry principles.

A plausible synthetic route involves the elaboration of a pre-formed pyridine ring. One conceptual pathway could start from a suitably substituted pyridine derivative, followed by the introduction of the acetic acid ester and carboxylic acid functionalities.

Figure 1. A conceptual synthetic pathway to this compound.

The reactivity of this molecule is dictated by its three main components: the pyridine ring, the carboxylic acid, and the ethyl ester.

-

Pyridine Ring: The nitrogen atom imparts basic properties and can be quaternized. The ring can undergo electrophilic substitution, with the position of substitution influenced by the existing electron-withdrawing groups.

-

Carboxylic Acid: This group can be converted to a variety of other functional groups, including esters, amides, and acid chlorides. It is a key handle for coupling reactions.

-

Ethyl Ester: The ester can be hydrolyzed to the corresponding dicarboxylic acid or can participate in condensation reactions.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily serving as a scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promise in various therapeutic areas.

Anti-inflammatory Agents

Recent studies have explored the synthesis of novel nicotinic acid derivatives as potential anti-inflammatory agents. By modifying the carboxylic acid and ester functionalities of this compound, researchers have developed compounds that exhibit significant anti-inflammatory activity, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The rationale behind this approach is to leverage the nicotinic acid scaffold to modulate inflammatory pathways.

Anticancer Therapeutics

The nicotinic acid framework is also being investigated for the development of new anticancer agents. Derivatives synthesized from this compound have been designed to target specific pathways involved in cancer cell proliferation and survival. These efforts are part of a broader search for novel chemical entities with improved efficacy and reduced side effects compared to existing cancer therapies.

Antihistamines

The compound has been cited in the synthesis of novel H1 antihistamines. This suggests its utility in creating molecules that can modulate the histamine H1 receptor, which is a key target in the treatment of allergic conditions. The pyridine core can serve as a bioisostere for other aromatic systems commonly found in antihistamine structures.

Figure 2. Role as a versatile building block in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its versatile reactivity and the demonstrated therapeutic potential of its derivatives make it a valuable tool for medicinal chemists. Further exploration of its synthetic utility is likely to lead to the development of novel and effective treatments for a range of diseases.

References

biological activity of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid derivatives

An In-depth Technical Guide to the Biological Activity of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism and has long been utilized in pharmacology, primarily for its potent effects on lipid profiles.[1][2] Its ability to lower harmful cholesterol (LDL and VLDL) and triglycerides while significantly raising beneficial high-density lipoprotein (HDL) cholesterol has established it as a key agent in cardiovascular disease management.[1][2][3] The therapeutic potential of the nicotinic acid scaffold, however, extends far beyond lipid modulation.[4][5] By chemically modifying the core structure, researchers have unlocked a diverse array of biological activities, transforming the simple vitamin into a versatile platform for drug discovery.

This guide focuses on a specific class of these compounds: This compound derivatives . The parent compound, identified by CAS number 35969-51-8, serves as a crucial starting material or intermediate for creating novel molecules with enhanced potency, selectivity, and diverse therapeutic applications.[6][7][8] This strategic derivatization aims to explore new biological targets and overcome the limitations of nicotinic acid, such as the common side effect of cutaneous flushing.[1] We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across several key therapeutic areas.

Key Biological Activities & Mechanisms of Action

The modification of the this compound core has yielded derivatives with significant potential in antimicrobial, anti-inflammatory, anticancer, and vasorelaxant applications.

Antimicrobial and Antifungal Activity

A prominent area of investigation for nicotinic acid derivatives is in the fight against infectious diseases. Research has demonstrated that by transforming the nicotinic acid starting material into novel acylhydrazones and subsequently into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, potent antimicrobial agents can be developed.[9]

Mechanism & Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on their chemical structure. Studies comparing acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts revealed that the acylhydrazone group often confers greater biological activity.[9] A key SAR finding is the significant enhancement of antimicrobial efficacy by the presence of a 5-nitrofuran substituent. For instance, an acylhydrazone derivative bearing this group showed remarkable activity against Gram-positive bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL and against Staphylococcus epidermidis with an MIC as low as 1.95 µg/mL.[9]

Interestingly, while some acylhydrazones were inactive against fungal strains, their corresponding 1,3,4-oxadiazoline derivatives showed good activity, indicating that different structural scaffolds can be tuned for different microbial targets.[9] Importantly, the most effective antimicrobial compounds in these studies did not exhibit cytotoxicity against normal cell lines, highlighting their potential for safe therapeutic use.[9]

Quantitative Data Summary: Antimicrobial Activity

| Compound Type | Substituent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Acylhydrazone | 5-nitrofuran | S. epidermidis ATCC 12228 | 1.95 | 3.91 | [9] |

| Acylhydrazone | 5-nitrofuran | S. aureus ATCC 43300 (MRSA) | 7.81 | 15.62 | [9] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | B. subtilis ATCC 6633 | 7.81 | - | [9] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | S. aureus ATCC 6538 | 7.81 | - | [9] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | C. albicans ATCC 10231 | 15.62 | - |[9] |

Anti-inflammatory and Analgesic Effects

Nicotinic acid is known to exert effects on immune cells, a mechanism that is at least partially independent of its lipid-lowering properties.[5] This has inspired the development of novel nicotinic acid derivatives as potent anti-inflammatory agents with potentially improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

Mechanism of Action: These derivatives have been shown to significantly inhibit the production of key inflammatory mediators. In studies using LPS-stimulated RAW 264.7 macrophage cells, certain derivatives demonstrated comparable potency to ibuprofen in reducing the levels of TNF-α, IL-6, iNOS, and COX-2.[10] The primary mechanism involves suppressing the inflammatory cascade triggered by stimuli like lipopolysaccharide (LPS), thereby reducing the production of nitric oxide and other pro-inflammatory cytokines.[10] Molecular docking studies have further suggested that these compounds can bind effectively within the active site of the COX-2 enzyme, providing a rationale for their activity.[10]

Caption: Inhibition of the LPS-induced inflammatory cascade in macrophages.

Anticancer Activity via VEGFR-2 Inhibition

Targeting angiogenesis, the process by which new blood vessels are formed, is a cornerstone of modern cancer therapy. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of this process. Novel nicotinic acid derivatives have been designed and synthesized as selective and potent inhibitors of VEGFR-2.[12]

Mechanism of Action: One particularly effective derivative, compound 5c from a cited study, demonstrated a VEGFR-2 inhibition IC₅₀ of just 0.068 µM.[12] The mechanism involves binding to the VEGFR-2 kinase domain, preventing its phosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration. This inhibition of angiogenesis effectively chokes off the tumor's blood supply. Furthermore, these compounds were shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by a significant, 4.3-fold increase in caspase-3 levels.[12] The dual action of anti-angiogenesis and apoptosis induction makes these derivatives highly promising anticancer candidates.[12]

Caption: Mechanism of VEGFR-2 signaling inhibition by nicotinic acid derivatives.

Vasorelaxant and Antioxidant Properties

Capitalizing on the known vasodilatory properties of nicotinic acid, researchers have explored derivatives that can induce vasorelaxation, a desirable effect for treating hypertension and other cardiovascular conditions.[13][14]

Mechanism of Action: Thionicotinic acid derivatives, for example, have been shown to exert dose-dependent vasorelaxation on rat thoracic aorta.[13][14] This effect is mediated by the vascular endothelium. The mechanism involves the partial production of nitric oxide (NO) and prostacyclin, two key signaling molecules that cause the smooth muscle of blood vessels to relax.[14] The removal of functional endothelial cells completely abolishes the vasorelaxant activity, confirming the endothelium-dependent nature of this effect.[13][14]

In addition to their effects on blood vessels, some of these derivatives also possess antioxidant properties.[13][14] The 2-(1-adamantylthio)nicotinic acid analog was identified as the most potent antioxidant in its series, as measured by the DPPH radical scavenging assay.[14] This dual-action profile as both a vasorelaxant and an antioxidant makes these compounds particularly interesting for cardiovascular drug development.[13][14]

Experimental Protocols and Synthetic Methodologies

The successful development of these derivatives relies on robust synthetic chemistry and rigorous biological evaluation.

General Synthesis Workflow

The synthesis of biologically active derivatives typically begins with the core this compound or a related nicotinic acid starting material. This is then subjected to a series of reactions to introduce diverse functional groups.

Caption: General workflow for the synthesis and validation of derivatives.

Protocol 1: Synthesis of Nicotinic Acid Acylhydrazone Derivatives

This protocol is adapted from methodologies described for creating antimicrobial agents.[9]

-

Esterification: Convert the starting nicotinic acid to its corresponding methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).

-

Hydrazinolysis: Reflux the resulting nicotinic acid ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours to produce nicotinic acid hydrazide.

-

Condensation: Dissolve the nicotinic acid hydrazide in ethanol. Add a catalytic amount of glacial acetic acid.

-

Aldehyde Addition: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde (e.g., 5-nitrofuran-2-carbaldehyde) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The resulting solid precipitate (the acylhydrazone derivative) is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent to obtain the pure compound.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, along with elemental analysis.[9]

Protocol 2: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines the screening of compounds for their ability to inhibit inflammatory responses.[10]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ibuprofen).

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell supernatant. Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

-

Cytokine Analysis (ELISA): Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant.

-

Cell Viability (MTT Assay): Assess the cytotoxicity of the compounds by performing an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.[10]

Conclusion and Future Directions

The derivatization of the this compound scaffold has proven to be a highly fruitful strategy for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates a remarkable breadth of biological activity, spanning from potent antimicrobial and antifungal effects to targeted anticancer, anti-inflammatory, and vasorelaxant properties. The structure-activity relationship studies provide a clear roadmap for medicinal chemists, indicating that specific substitutions, such as the inclusion of a 5-nitrofuran moiety for antimicrobial activity or tailored phenyl groups for anti-inflammatory effects, can dramatically enhance potency and selectivity.

Future research should focus on the preclinical and clinical development of the most promising lead compounds. This includes comprehensive in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and toxicology profiling, and further lead optimization to enhance drug-like properties. The versatility of the nicotinic acid core suggests that its potential is far from exhausted, and continued exploration of its derivatives is poised to deliver the next generation of therapies for a wide range of human diseases.

References

-

Al-Ostoot, F.H., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

-

Yeh, H.-C., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI. Available at: [Link]

-

Yeh, H.-C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Available at: [Link]

-

Mahmoud, Z.A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

Yeh, H.-C., et al. (2010). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. Available at: [Link]

-

Al-Masoudi, N.A., et al. (2019). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). ResearchGate. Available at: [Link]

-

Abdel-hameid, M.K., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Library of Medicine. Available at: [Link]

-

Newhouse, P., & Kelton, M. (2016). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Oxford Academic. Available at: [Link]

-

Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

-

Ali, A.A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

-

Moon, M., Lee, S.H., & Cheong, C. (2010). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Semantic Scholar. Available at: [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. Available at: [Link]

-

Journal of Emerging Technologies and Innovative Research. (2021). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. Available at: [Link]

-

Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Kamanna, V.S., & Kashyap, M.L. (2008). Mechanism of action of niacin. PubMed. Available at: [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 35969-51-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound,35969-51-8-Amadis Chemical [amadischem.com]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Pharmacology of Nicotinic Acid Analogs: A Deep Dive into GPR109A-Mediated Mechanisms

Foreword

For decades, nicotinic acid (niacin) and its analogs have been a cornerstone in the management of dyslipidemia, valued for their robust effects on lipid profiles.[1][2] However, their clinical utility has been persistently hampered by a characteristic and often poorly tolerated flushing response.[3][4] This in-depth technical guide aims to dissect the complex molecular mechanisms underpinning both the therapeutic efficacy and the adverse effects of nicotinic acid analogs. By synthesizing current research, we will explore the central role of the G protein-coupled receptor 109A (GPR109A), its divergent signaling cascades, and the implications for the development of novel, better-tolerated therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of metabolic disease and pharmacology.

The Central Mediator: GPR109A Receptor

The pharmacological actions of nicotinic acid are primarily mediated through its interaction with a specific cell surface receptor: GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][5] This receptor is a member of the G protein-coupled receptor (GPCR) family and is predominantly expressed in adipocytes and immune cells such as macrophages and Langerhans cells.[5][6] The discovery of GPR109A was a pivotal moment in understanding how nicotinic acid exerts its profound effects on lipid metabolism and vascular physiology.[3]

Nicotinic acid binds to GPR109A with high affinity, initiating a conformational change in the receptor that triggers downstream intracellular signaling pathways.[7] It is this initial binding event that sets in motion the cascade of molecular events responsible for both the desired lipid-modifying effects and the undesirable flushing reaction.

The Canonical Pathway: Gαi-Mediated Inhibition of Lipolysis

The primary therapeutic mechanism of nicotinic acid analogs in treating dyslipidemia is their ability to inhibit lipolysis in adipose tissue.[2][8] This process is initiated by the activation of GPR109A and the subsequent engagement of an inhibitory G protein, specifically of the Gαi/o subtype.[5][9]

Upon nicotinic acid binding, the activated GPR109A receptor facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The Gαi-GTP subunit then interacts with and inhibits the enzyme adenylyl cyclase.[10] The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][10]

In adipocytes, cAMP is a critical signaling molecule that promotes lipolysis by activating protein kinase A (PKA). PKA, in turn, phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, enzymes that are essential for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[10] By reducing intracellular cAMP levels, nicotinic acid analogs effectively put a brake on this process, leading to a significant reduction in the release of FFAs from adipose tissue into the circulation.[2][8]

The reduced flux of FFAs to the liver has several beneficial downstream consequences for the lipid profile:

-

Decreased Triglyceride Synthesis: With fewer FFA substrates available, the liver's production of triglycerides is diminished.[11]

-

Reduced VLDL and LDL Production: The synthesis and secretion of very-low-density lipoprotein (VLDL), the primary carrier of triglycerides in the blood, is consequently reduced. This, in turn, leads to lower levels of low-density lipoprotein (LDL) cholesterol, as VLDL particles are precursors to LDL.[8][12]

-

Increased HDL Cholesterol: While the exact mechanism is not fully elucidated, the reduction in triglyceride-rich lipoproteins is thought to decrease the activity of cholesteryl ester transfer protein (CETP).[10] This results in a reduced transfer of cholesteryl esters from high-density lipoprotein (HDL) to VLDL, leading to an increase in the plasma concentration of HDL cholesterol.[4][13]

Visualizing the Canonical Pathway

Caption: Gαi-mediated inhibition of lipolysis by nicotinic acid analogs.

The Flushing Enigma: A Prostaglandin-Driven Vasodilation

The most significant barrier to patient compliance with nicotinic acid therapy is the acute cutaneous vasodilation known as flushing.[2][14] This reaction, characterized by redness, warmth, and itching of the skin, is also a direct consequence of GPR109A activation, but in a different cell type and through a distinct signaling cascade.[14][15]

The key players in the flushing response are Langerhans cells in the epidermis and macrophages in the dermis.[14][16] Activation of GPR109A in these immune cells triggers a signaling pathway that leads to the rapid synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[14][15]

The signaling cascade leading to prostaglandin production involves the following steps:

-

GPR109A Activation and Calcium Mobilization: Nicotinic acid binding to GPR109A on Langerhans cells and macrophages leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca2+) levels.[14]

-

Arachidonic Acid Release: The rise in intracellular Ca2+ activates phospholipase A2 (PLA2), which then cleaves arachidonic acid from membrane phospholipids.[14]

-

Prostaglandin Synthesis: Free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce PGD2 and PGE2.[14]

-

Vasodilation: These prostaglandins diffuse to nearby dermal capillaries and bind to their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on vascular smooth muscle cells, causing relaxation and vasodilation, which manifests as the characteristic flushing.[14][15]

Visualizing the Flushing Pathway

Caption: Prostaglandin-mediated flushing mechanism of nicotinic acid analogs.

The Role of β-Arrestin: A Biased Signaling Paradigm

Recent research has unveiled a more nuanced layer to GPR109A signaling, involving the recruitment of β-arrestin proteins.[5][17] β-arrestins are scaffolding proteins that were initially recognized for their role in GPCR desensitization and internalization.[18][19] However, it is now evident that they can also initiate G protein-independent signaling pathways.[17][18]

In the context of GPR109A, β-arrestin signaling appears to be a key driver of the flushing response, while the Gαi-mediated pathway is primarily responsible for the anti-lipolytic effects.[20][21] This phenomenon, known as "biased agonism," suggests that it may be possible to develop nicotinic acid analogs that selectively activate the therapeutic Gαi pathway while minimizing the β-arrestin-mediated flushing pathway.[20]

The recruitment of β-arrestin1 to GPR109A has been shown to be critical for the prostaglandin-mediated flushing in mice.[20] This has led to the hypothesis that G protein-biased GPR109A agonists could represent a new generation of lipid-lowering drugs with a significantly improved side-effect profile.[21]

Anti-Inflammatory Effects: Beyond Lipid Modification

Beyond its impact on lipid metabolism, nicotinic acid and its analogs have demonstrated significant anti-inflammatory properties, also mediated through GPR109A.[5][22] This receptor is expressed on various immune cells, including macrophages and neutrophils, and its activation can modulate inflammatory responses.[5][23]

Studies have shown that GPR109A activation can:

-

Inhibit the production of pro-inflammatory cytokines: Nicotinic acid can suppress the expression and secretion of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[5][22]

-

Promote cholesterol efflux from macrophages: By increasing the expression of cholesterol transporters like ABCA1 and ABCG1, nicotinic acid can enhance reverse cholesterol transport, a key process in preventing the buildup of cholesterol in the arterial wall.[8][22]

-

Inhibit the Akt/mTOR signaling pathway: In certain cell types, GPR109A activation has been shown to inhibit the Akt/mTOR pathway, which is involved in inflammatory cytokine production.[24]

These anti-inflammatory effects may contribute to the overall anti-atherosclerotic benefits of nicotinic acid therapy, independent of its lipid-lowering actions.[22][25]

Experimental Protocols: Probing GPR109A Activation

A fundamental assay for studying the mechanism of action of nicotinic acid analogs is the measurement of intracellular cAMP levels. This allows for a quantitative assessment of GPR109A activation and its downstream effect on adenylyl cyclase activity.

Protocol: In Vitro cAMP Measurement Assay

Objective: To determine the effect of nicotinic acid analogs on forskolin-stimulated cAMP production in a GPR109A-expressing cell line (e.g., HEK293 cells stably expressing human GPR109A).

Materials:

-

HEK293 cells stably expressing human GPR109A

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Forskolin (an adenylyl cyclase activator)

-

Nicotinic acid analog of interest

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

384-well microplate

-

Lysis buffer

Procedure:

-

Cell Culture: Culture the GPR109A-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into a 384-well microplate at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the nicotinic acid analog and a stock solution of forskolin in an appropriate buffer.

-

Assay: a. Remove the culture medium from the wells and wash the cells once with PBS. b. Add the nicotinic acid analog at various concentrations to the respective wells and incubate for 15-30 minutes at 37°C. c. Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). d. Incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well to lyse the cells and release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the log of the nicotinic acid analog concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow Diagram

Caption: Workflow for an in vitro cAMP measurement assay.

Quantitative Data Summary

| Parameter | Nicotinic Acid | β-hydroxybutyrate |

| GPR109A EC50 | ~100 nM[7] | ~700-800 µM[7] |

| Primary Target Tissue (Lipid Effects) | Adipose Tissue[5] | Adipose Tissue[7] |

| Primary Target Tissue (Flushing) | Dermal Langerhans Cells, Macrophages[6][14] | N/A |

| Primary Downstream Effect (Lipid) | ↓ cAMP, ↓ Lipolysis[10] | ↓ cAMP, ↓ Lipolysis[7] |

| Primary Downstream Effect (Flushing) | ↑ Prostaglandin D2/E2[14] | N/A |

Conclusion and Future Directions

The elucidation of GPR109A as the primary receptor for nicotinic acid analogs has profoundly advanced our understanding of their mechanism of action. The divergent signaling pathways emanating from this single receptor—the Gαi-mediated anti-lipolytic pathway and the prostaglandin- and β-arrestin-mediated flushing pathway—present both a challenge and an opportunity for drug development.

The future of nicotinic acid-based therapies likely lies in the development of biased agonists that can selectively engage the therapeutic Gαi signaling cascade while avoiding the activation of the pathways responsible for flushing. A deeper understanding of the structural basis for this biased agonism will be critical in designing such molecules. Furthermore, leveraging the anti-inflammatory properties of GPR109A activation may open up new therapeutic avenues for these compounds beyond dyslipidemia. Continued research into the intricate pharmacology of nicotinic acid analogs holds the promise of delivering novel, more effective, and better-tolerated treatments for metabolic and inflammatory diseases.

References

-

Chen, X., et al. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current Pharmaceutical Biotechnology, 16(1), 3-10. Available at: [Link]

-

Boden, W. E. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-115. Available at: [Link]

-

Vogt, A., et al. (1979). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 33(4), 473-475. Available at: [Link]

-

Meyers, C. D., et al. (2012). Nicotinic acid as a lipid-modifying drug--a review. Journal of Clinical Pharmacology, 52(5), 624-635. Available at: [Link]

-

Kashyap, M. L. (2006). How does nicotinic acid modify the lipid profile? European Heart Journal Supplements, 8(suppl_F), F32-F36. Available at: [Link]

-

Gille, A., et al. (2008). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews, 29(4), 481-501. Available at: [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice, 62(1), 89-97. Available at: [Link]

-

Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 469-475. Available at: [Link]

-

Boden, W. E., & Probstfield, J. L. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-115. Available at: [Link]

-

Meyers, C. D., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 192(2), 253-258. Available at: [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice, 62(1), 89-97. Available at: [Link]

-

Song, J., et al. (2012). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. The Journal of Nutrition, 142(4), 753-758. Available at: [Link]

-

Li, J., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. Available at: [Link]

-

Knopp, R. H. (1988). Nicotinic acid: a review of its clinical use in the treatment of lipid disorders. Pharmacotherapy, 8(5), 287-294. Available at: [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1163-1173. Available at: [Link]

-

Guyton, J. R., & Bays, H. E. (2007). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). Journal of Clinical Lipidology, 1(1), 101-107. Available at: [Link]

-

Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-115. Available at: [Link]

-

Ahmed, K., et al. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 17(9), 1463. Available at: [Link]

-

Gille, A., et al. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 153(S1), S64-S75. Available at: [Link]

-

Reiter, E., et al. (2012). Therapeutic potential of β-arrestin- and G protein-biased agonists. Trends in Pharmacological Sciences, 33(11), 621-629. Available at: [Link]

-

Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(8), E913-E922. Available at: [Link]

-

Walters, A., et al. (2010). β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice. The Journal of Clinical Investigation, 120(12), 4348-4357. Available at: [Link]

-

Drugs.com. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]

-

Offermanns, S. (2006). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 290(4), G635-G640. Available at: [Link]

-

Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Available at: [Link]

-

Ahmed, K., et al. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 17(9), 1463. Available at: [Link]

-

Jacobson, T. A. (2007). Nicotinic acid receptor agonists: will they be useful therapeutic agents?. Current Atherosclerosis Reports, 9(1), 64-71. Available at: [Link]

-

IJzerman, A. P., et al. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 27(2), 226-250. Available at: [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

Gille, A., et al. (2010). Conformational change in β-arrestin2 upon activation of GPR109A. The Journal of Biological Chemistry, 285(42), 32163-32172. Available at: [Link]

-

Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-115. Available at: [Link]

-

Li, G., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 285(36), 28063-28075. Available at: [Link]

-

Gualtieri, F. (2017). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 22(10), 1640. Available at: [Link]

-

Gualtieri, F. (2017). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 22(11), 1957. Available at: [Link]

-

Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Available at: [Link]

-

Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of General Physiology, 141(4), 467-480. Available at: [Link]

-

Chai, J. T., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE, 8(5), e62934. Available at: [Link]

-

Council for Responsible Nutrition. (2006). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

-

Feingold, K. R., et al. (2014). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(8), E913-E922. Available at: [Link]

-

National Institutes of Health. (n.d.). Niacin: Fact Sheet for Health Professionals. Retrieved from [Link]

-

DeWire, S. M., et al. (2007). GPCR signaling via β-arrestin-dependent mechanisms. Physiology, 22(4), 277-286. Available at: [Link]

-

Rajagopal, K., & Rockman, H. A. (2006). β-arrestin: a signaling molecule and potential therapeutic target for heart failure. Journal of the American College of Cardiology, 48(9 Supplement), A66-A73. Available at: [Link]

Sources

- 1. Nicotinic acid: a review of its clinical use in the treatment of lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. annualreviews.org [annualreviews.org]

- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 12. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - Citations to β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice [jci.org]

- 21. researchgate.net [researchgate.net]

- 22. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and in vivo performance. Poor solubility can lead to unpredictable results in biological assays, hinder formulation development, and result in poor bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (CAS: 35969-51-8), a key heterocyclic compound. We will explore its molecular profile, provide a theoretical framework for predicting its solubility, and detail robust, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently assess and understand the solubility of this compound in various organic solvents.

Molecular Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. Understanding the interplay of its functional groups and overall polarity is essential for predicting its behavior in different solvent systems.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35969-51-8 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3] |

| Molecular Weight | 209.2 g/mol | [3] |

| Melting Point | 134-136°C | [3] |

| Boiling Point | 345.3°C at 760 mmHg | [3] |

Structural Analysis and Predicted Behavior

This compound possesses a bifunctional chemical architecture that dictates its solubility. The structure contains:

-

A pyridine ring : A polar aromatic heterocycle.

-

A carboxylic acid group (-COOH) : A highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.

-

An ethyl ester group (-COOCH₂CH₃) : A moderately polar group that introduces a non-polar hydrocarbon region.

The fundamental principle of "like dissolves like" provides a strong predictive framework.[4] The carboxylic acid moiety suggests solubility in polar, protic solvents (like alcohols) and basic aqueous solutions, where it can deprotonate to form a highly soluble salt. Conversely, the ethyl ester and the overall molecular size will contribute to solubility in solvents of intermediate polarity, such as ketones or esters. Its solubility is expected to be limited in non-polar solvents like hexanes.

This profile is comparable to its parent compound, nicotinic acid, which is known to be soluble in polar solvents like water, ethanol, and DMSO, but sparingly soluble in less polar media like acetone and diethyl ether.[5][6] We can anticipate a similar trend for this compound, though the presence of the ethyl ester group may slightly enhance its solubility in moderately polar aprotic solvents compared to nicotinic acid.

Experimental Determination of Solubility

A multi-tiered approach, beginning with a qualitative assessment followed by a rigorous quantitative method, provides a comprehensive understanding of a compound's solubility profile.

Tier 1: Qualitative Solubility Classification

This initial screening rapidly categorizes the compound based on its solubility in a series of standard solvents, providing insight into its acidic, basic, or neutral nature.[7][8]

3.1.1 Causality Behind Solvent Choices

-

Water : Assesses the overall polarity and capacity for hydrogen bonding. Solubility in water for molecules with more than five carbons suggests the presence of highly polar functional groups.[9]

-

5% HCl : Tests for basic functional groups. Amines are the most common organic bases that will dissolve in dilute acid by forming water-soluble hydrochloride salts.

-

5% NaOH : Tests for acidic functional groups. Both strong (carboxylic acids) and weak (phenols) acids will dissolve in a strong base by forming soluble sodium salts.[7]

-

5% NaHCO₃ : Differentiates between strong and weak acids. Only strong acids, like carboxylic acids, are sufficiently acidic to react with and dissolve in a weak base like sodium bicarbonate.[9]

-

Organic Solvents (e.g., Methanol, Acetone, Dichloromethane, Hexane) : Probes solubility across a spectrum of polarities, from polar protic (Methanol) to non-polar (Hexane).

3.1.2 Step-by-Step Protocol

-

Preparation : Label a series of small, dry test tubes for each solvent.

-

Sample Addition : Add approximately 20-30 mg of this compound to each tube.